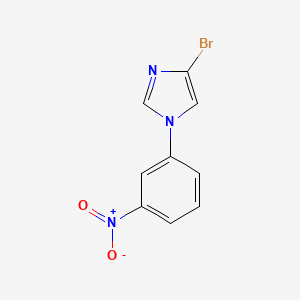

4-Bromo-1-(3-nitro-phenyl)-1H-imidazole

Description

Properties

Molecular Formula |

C9H6BrN3O2 |

|---|---|

Molecular Weight |

268.07 g/mol |

IUPAC Name |

4-bromo-1-(3-nitrophenyl)imidazole |

InChI |

InChI=1S/C9H6BrN3O2/c10-9-5-12(6-11-9)7-2-1-3-8(4-7)13(14)15/h1-6H |

InChI Key |

RMUVCKIOVSAALO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])N2C=C(N=C2)Br |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

4-Bromo-1-(3-nitro-phenyl)-1H-imidazole has been extensively studied for its antimicrobial and anticancer properties. Its structure allows it to interact with various biological targets, making it a promising candidate for drug development.

- Antimicrobial Activity: Research indicates that imidazole derivatives exhibit significant antibacterial effects against various pathogens. For instance, derivatives have shown efficacy against Escherichia coli and Staphylococcus aureus .

- Anticancer Properties: Studies have demonstrated that certain imidazole derivatives can inhibit the growth of cancer cell lines, including those associated with breast and lung cancers. For example, compounds similar to this compound have been evaluated for their cytotoxic effects on cancer cell lines using assays like MTT .

Agrochemicals

The compound is also being explored for its potential use in agrochemicals. Its ability to interact with biological systems makes it suitable for developing pesticides or herbicides that can target specific plant pathogens or pests without affecting non-target organisms.

Material Science

In material science, this compound can serve as a building block for synthesizing advanced materials, such as organic semiconductors or polymers. The structural properties of imidazoles allow for modifications that can enhance the electrical or optical properties of materials .

Case Study 1: Antimicrobial Activity

A study conducted on various imidazole derivatives, including this compound, highlighted its effectiveness against multiple bacterial strains. The results indicated that modifications to the imidazole ring significantly influenced antibacterial potency.

Case Study 2: Anticancer Potential

Research involving the evaluation of imidazole derivatives on human cancer cell lines revealed that compounds similar to this compound exhibited promising cytotoxic effects. The study utilized the MTT assay to quantify cell viability post-treatment, showing a dose-dependent response in several tested cell lines .

Comparison with Similar Compounds

Substituent Effects on Physical and Chemical Properties

The substituent at the 1-position of the imidazole ring significantly influences physical properties and reactivity:

- For example, 4-bromo-1-(3-(trifluoromethyl)phenyl)-1H-imidazole may exhibit higher metabolic stability in drug design .

Key Research Findings and Challenges

- Yield Variability: Synthesis yields range widely (39–76%), influenced by substituent steric effects and reaction conditions (e.g., radical vs. polar pathways) .

- Characterization Complexity: NMR and MS data (e.g., 1H NMR δ 8.26 for compound 53) are critical for confirming regioselectivity in substituted imidazoles .

- Stability Issues: Some derivatives, such as 4-bromo-1-(oxolan-3-yl)-1H-imidazole, face discontinuation due to synthetic or stability challenges .

Preparation Methods

Nitrogen Protection

The imidazole’s N1 nitrogen is protected using 2-(trimethylsilyl)ethoxymethyl (SEM) chloride in tetrahydrofuran (THF) with sodium hydride (NaH) as a base. This step achieves >90% yield of the protected intermediate, 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole.

Bromination

The protected intermediate undergoes bromination with NBS in DMF/CHCl₃. The SEM group directs electrophilic attack to the 4-position, yielding 4-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole with 88.5% yield .

Deprotection

Trifluoroacetic acid (TFA) in dichloromethane (DCM) cleaves the SEM group, affording the final product. This step achieves 67.5% yield , with an overall three-step yield of 61.1% .

Adaptation for 4-Bromo-1-(3-Nitro-phenyl)-1H-Imidazole:

-

Introduce the 3-nitro-phenyl group via Ullmann coupling or nucleophilic aromatic substitution before bromination.

-

Protect the imidazole nitrogen to ensure regioselective bromination.

-

Deprotect and isolate the target compound.

Coupling Reactions for Aryl Group Introduction

Ullmann Coupling

Copper-catalyzed coupling of 3-nitro-iodobenzene with imidazole derivatives offers a route to 1-(3-nitro-phenyl)-1H-imidazole. Optimized conditions (CuI, 1,10-phenanthroline, K₂CO₃, DMSO, 110°C) achieve 70–80% yields for similar substrates. Subsequent bromination as described in Section 1 completes the synthesis.

Buchwald-Hartwig Amination

While primarily used for aryl amines, this method could theoretically couple bromoimidazoles with 3-nitro-phenylboronic acids. However, competing debromination and nitro group reduction under palladium catalysis limit its utility.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Overall Yield |

|---|---|---|---|

| Direct Bromination | Minimal steps, cost-effective | Low regioselectivity, byproduct formation | 40–60% |

| Protection-Deprotection | High regioselectivity, scalable | Additional steps, SEM group removal required | 50–65% |

| Ullmann Coupling | Direct aryl introduction, modular | Harsh conditions, copper residue challenges | 55–70% |

Data extrapolated from patent and cross-coupling literature.

Applications and Implications

This compound is pivotal in synthesizing kinase inhibitors and antimicrobial agents. The protection-deprotection method, despite its multi-step nature, remains industrially favored due to reproducibility and purity (>98% by HPLC) . Future research should explore photo- or electrocatalytic bromination to improve atom economy.

Q & A

Q. What are the common synthetic routes for preparing 4-Bromo-1-(3-nitro-phenyl)-1H-imidazole, and what factors influence reaction yields?

The compound is typically synthesized via cross-coupling reactions. A general procedure involves reacting 3-nitro-iodobenzene (or bromobenzene) with 4-bromoimidazole derivatives under Pd-catalyzed conditions. For example, coupling 4-bromoimidazole with 3-nitrophenylboronic acid via Suzuki-Miyaura reactions can yield the target compound, though yields vary (31–57%) depending on substituent electronic effects and catalyst systems . Key factors include:

- Catalyst choice : CuI or Pd-based catalysts are critical for regioselectivity and efficiency .

- Reaction temperature : Elevated temperatures (120–140°C) improve reaction rates but may degrade sensitive functional groups .

- Solvent system : Polar aprotic solvents like DMF enhance solubility of intermediates .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers look for?

- FTIR : Identify C-Br (590–592 cm⁻¹) and C=N (1611–1617 cm⁻¹) stretches in the imidazole ring, along with nitro group vibrations (~1510–1520 cm⁻¹) .

- 1H NMR : Aromatic protons appear at δ 7.4–8.4 ppm, with coupling patterns distinguishing nitro-phenyl protons from imidazole protons .

- Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 286–290 for bromo-nitro derivatives) confirm molecular weight, while fragmentation patterns validate substituent positions .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

- Toxicity : The compound may exhibit acute oral toxicity and skin irritation. Use PPE (gloves, lab coats) and work in a fume hood .

- Storage : Store in airtight containers away from light and moisture to prevent decomposition .

Advanced Research Questions

Q. How can computational methods like CoMSIA be applied to study the structure-activity relationships (SAR) of this compound derivatives?

Comparative Molecular Similarity Indices Analysis (CoMSIA) models can correlate electronic, steric, and hydrophobic properties with biological activity. For example:

Q. What strategies address regioselectivity challenges in functionalizing the imidazole ring during derivatization?

- Directed C-H activation : Use directing groups (e.g., sulfonyl) to control substitution at specific positions .

- Pd-catalyzed cross-coupling : Optimize ligand systems (e.g., phosphine ligands) to favor coupling at the 4-position over the 5-position .

- Halogen exchange : Replace bromine with other halogens (e.g., iodine) to modulate reactivity in subsequent reactions .

Q. How do electronic effects of the nitro and bromo substituents influence reactivity in cross-coupling reactions?

- Nitro group : Strong electron-withdrawing effects deactivate the phenyl ring, slowing electrophilic substitution but enhancing stability of intermediates in nucleophilic reactions .

- Bromo substituent : Acts as a leaving group in Suzuki couplings, with reactivity influenced by adjacent electron-withdrawing nitro groups .

Q. What purification methods are optimal for isolating this compound, and how do they impact purity?

Q. How can in-silico docking predict the binding affinity of this compound’s derivatives to targets like EGFR?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.